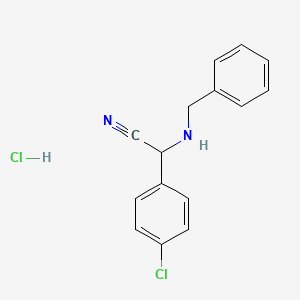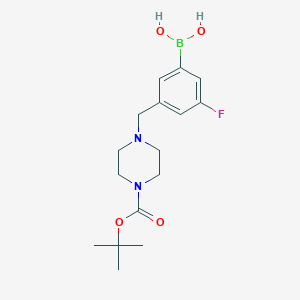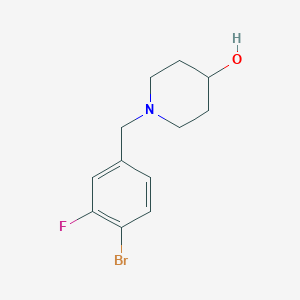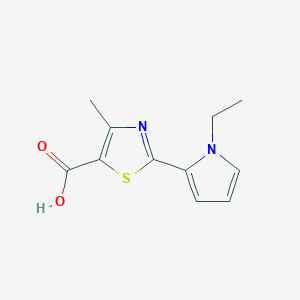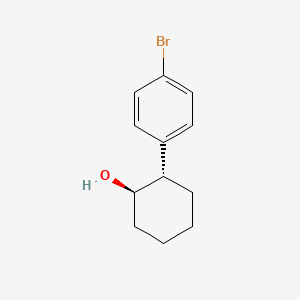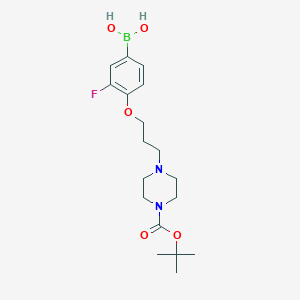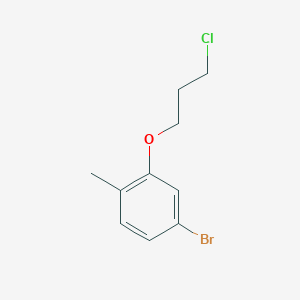![molecular formula C9H7BrN2O2 B1447844 methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1448259-40-2](/img/structure/B1447844.png)
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Overview
Description
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a brominated heterocyclic aromatic organic compound. It is a derivative of pyrrolo[3,2-b]pyridine, featuring a bromine atom at the 5-position and a carboxylate ester group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[3,2-b]pyridine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolo[3,2-b]pyridine ring, specifically at the 5-position.
Carboxylation: The carboxylation step involves the reaction of the brominated compound with a carboxylating agent, such as methyl chloroformate, to introduce the carboxylate ester group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Brominated derivatives with higher oxidation states.
Reduction Products: Derivatives with reduced bromine atoms or other functional groups.
Substitution Products: Various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound finds applications in material science, such as the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Similar structure but with bromine at a different position.
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Similar structure but with a different pyrrolo[2,3-b]pyridine core.
Uniqueness: Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom at the 5-position and the carboxylate ester group at the 3-position provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIWZVNXCQJMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


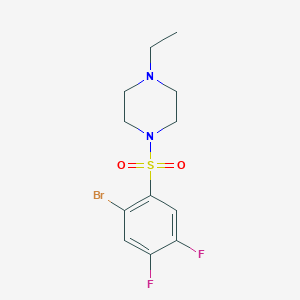
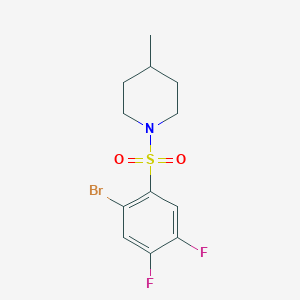
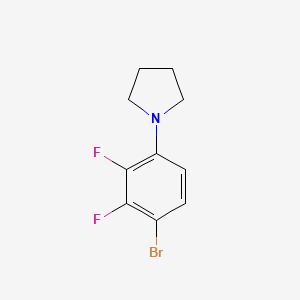
![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)
